![molecular formula C8H14F3N B13274489 (1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine](/img/structure/B13274489.png)
(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine
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Description
(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine is a useful research compound. Its molecular formula is C8H14F3N and its molecular weight is 181.20 g/mol. The purity is usually 95%.
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Biological Activity
(1S,2R)-2-(Trifluoromethyl)cycloheptan-1-amine is a chiral compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H12F3N
- Molecular Weight : 181.20 g/mol
- Stereochemistry : The specific configuration of the compound plays a crucial role in its interaction with receptors and enzymes.
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with hydrophobic regions of proteins and other biomolecules.
The biological activity of this compound is primarily attributed to its interactions with specific receptors. It may function as an agonist or antagonist at certain molecular targets, modulating their activity. The lipophilicity conferred by the trifluoromethyl group is beneficial for achieving effective concentrations at target sites in vivo.
Receptor Interaction Studies
Research indicates that this compound interacts with various receptors, influencing their function and leading to diverse pharmacological effects. Notably, compounds with similar structures have been shown to exhibit significant receptor binding affinities.
Table 1: Comparison of Biological Activity Among Similar Compounds
Compound Name | Receptor Target | Activity Type | Binding Affinity (IC50) |
---|---|---|---|
This compound | TRPA1 | Antagonist | TBD |
(1S,3S)-3-(trifluoromethyl)cyclohexan-1-amine | TRPA1 | Agonist | TBD |
3-(trifluoromethyl)cyclohexan-1-amine | Various | Mixed | TBD |
Note: TBD indicates that specific binding affinity data is yet to be determined.
Case Studies
A notable study focused on the compound's potential as a selective antagonist for TRPA1 channels. In vitro assays demonstrated that this compound effectively inhibited TRPA1-mediated responses in a dose-dependent manner .
In vivo studies further confirmed its efficacy in reducing nociceptive behaviors induced by TRPA1 activation in animal models. This suggests potential applications in pain management therapies .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate receptor activity can be harnessed for creating new therapeutic agents targeting pain pathways and other conditions associated with receptor dysregulation.
Potential Therapeutic Areas
- Pain Management : Targeting TRPA1 for analgesic development.
- Neurological Disorders : Investigating effects on CNS receptors.
Properties
Molecular Formula |
C8H14F3N |
---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
(1S,2R)-2-(trifluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2/t6-,7+/m1/s1 |
InChI Key |
GTBQJLHESXHBSH-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)C(F)(F)F |
Canonical SMILES |
C1CCC(C(CC1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.